3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one
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Overview
Description
3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are known for their unique structural features and reactivity, making them valuable intermediates in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one typically involves the reaction of 4-(decyloxy)benzaldehyde with cyclopentadiene in the presence of a catalyst. One common method is the Diels-Alder reaction, where the aldehyde and cyclopentadiene undergo a [4+2] cycloaddition to form the desired cyclopentenone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone to cyclopentanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Introduction of halogens or other functional groups onto the aromatic ring.
Scientific Research Applications
3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Methoxy)phenyl]cyclopent-2-EN-1-one
- 3-[4-(Ethoxy)phenyl]cyclopent-2-EN-1-one
- 3-[4-(Butoxy)phenyl]cyclopent-2-EN-1-one
Uniqueness
3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one is unique due to its long decyloxy chain, which imparts distinct physical and chemical properties
Properties
CAS No. |
178758-53-7 |
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Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-(4-decoxyphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-16-23-21-14-11-18(12-15-21)19-10-13-20(22)17-19/h11-12,14-15,17H,2-10,13,16H2,1H3 |
InChI Key |
OWYDHQNCFVZUIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC(=O)CC2 |
Origin of Product |
United States |
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